molecular formula C18H13ClN4O3S B12150374 3-[(4-Chlorophenyl)sulfonyl]-2-imino-1-methyl-1,6-dihydropyridino[1,2-a]pyridi no[2,3-d]pyrimidin-5-one

3-[(4-Chlorophenyl)sulfonyl]-2-imino-1-methyl-1,6-dihydropyridino[1,2-a]pyridi no[2,3-d]pyrimidin-5-one

Cat. No.: B12150374
M. Wt: 400.8 g/mol
InChI Key: IZHJVWMLZYDCAE-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)sulfonyl]-2-imino-1-methyl-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one is a complex organic compound with a unique structure that combines multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)sulfonyl]-2-imino-1-methyl-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with a suitable pyridine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)sulfonyl]-2-imino-1-methyl-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .

Scientific Research Applications

3-[(4-Chlorophenyl)sulfonyl]-2-imino-1-methyl-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)sulfonyl]-2-imino-1-methyl-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(4-Chlorophenyl)sulfonyl]-2-imino-1-methyl-1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one apart from similar compounds is its specific structural configuration, which may confer unique biological activities and chemical reactivity. Its combination of sulfonyl and imino groups, along with the fused heterocyclic rings, makes it a versatile compound for various applications .

Properties

Molecular Formula

C18H13ClN4O3S

Molecular Weight

400.8 g/mol

IUPAC Name

5-(4-chlorophenyl)sulfonyl-6-imino-7-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C18H13ClN4O3S/c1-22-16(20)14(27(25,26)12-7-5-11(19)6-8-12)10-13-17(22)21-15-4-2-3-9-23(15)18(13)24/h2-10,20H,1H3

InChI Key

IZHJVWMLZYDCAE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)N4C=CC=CC4=N2

Origin of Product

United States

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